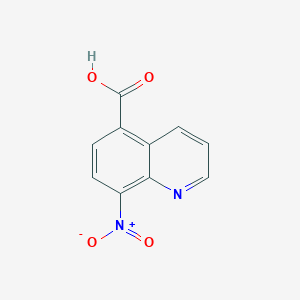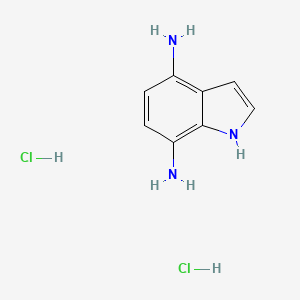
1h-Indole-4,7-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-4,7-diamine dihydrochloride is a chemical compound characterized by its indole structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is typically found as a white to light yellow solid powder and is known for its good solubility in water . It is used in various laboratory research applications and in the preparation of related compounds .
Vorbereitungsmethoden
The synthesis of 1H-Indole-4,7-diamine dihydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole product.
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Analyse Chemischer Reaktionen
1H-Indole-4,7-diamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various N-alkyl or N-acyl indole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Indole-4,7-diamine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals . In biology, indole derivatives are known to play a role in cell signaling and have been studied for their potential therapeutic effects in treating cancer, microbial infections, and other diseases .
In medicine, indole derivatives have been investigated for their anti-inflammatory, antiviral, and anticancer properties. They are also used in the development of drugs targeting various biological pathways and receptors . In the industry, indole derivatives are used in the production of dyes, fragrances, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 1H-Indole-4,7-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives can act as agonists or antagonists of serotonin receptors, influencing neurotransmission and mood regulation . They can also inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and tyrosine kinases .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-4,7-diamine dihydrochloride can be compared with other similar compounds, such as 1H-Indole-3-carbaldehyde and 1H-Indole-2-carboxylic acid. These compounds share the indole core structure but differ in their functional groups and chemical properties . For example, 1H-Indole-3-carbaldehyde is commonly used as a precursor in multicomponent reactions to synthesize biologically active molecules . In contrast, 1H-Indole-2-carboxylic acid is used in the synthesis of pharmaceuticals and agrochemicals .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C8H11Cl2N3 |
|---|---|
Molekulargewicht |
220.10 g/mol |
IUPAC-Name |
1H-indole-4,7-diamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-4,11H,9-10H2;2*1H |
InChI-Schlüssel |
LZKHSPZUADSTAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1N)C=CN2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)

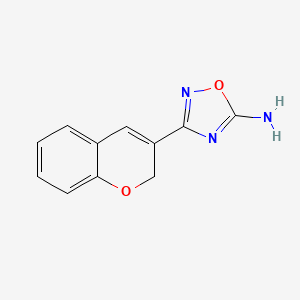
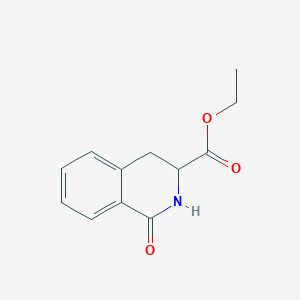
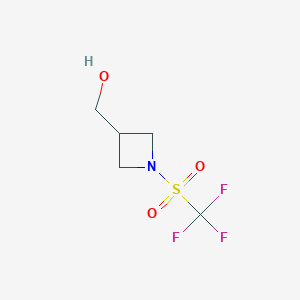

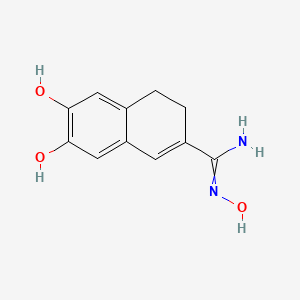

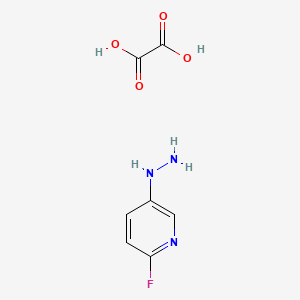
![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)
